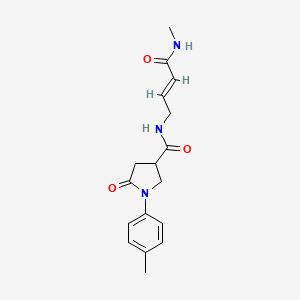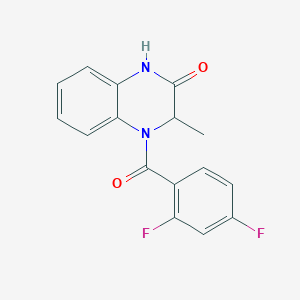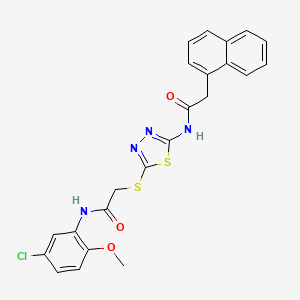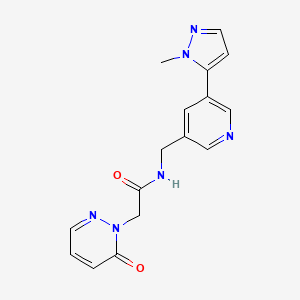![molecular formula C16H13ClF3NO2 B2599149 3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine CAS No. 735319-95-6](/img/structure/B2599149.png)
3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine” is a complex organic molecule. It contains a benzofuran ring, which is a heterocyclic compound, and a pyridine ring, which is a basic heterocyclic aromatic organic compound . The benzofuran ring is substituted with a dimethyl group and an oxygen atom, which is connected to the pyridine ring . The pyridine ring is further substituted with a trifluoromethyl group and a chlorine atom .
Molecular Structure Analysis
The benzofuran ring in this compound adopts an envelope-like conformation, with the carbon atom bonded to the dimethyl groups displaced from the plane through the other four atoms . The dihedral angle between the mean planes of the two benzene rings is 38.13° .
科学的研究の応用
Fluazinam and Fungicide Chemistry
The compound is structurally related to the fungicide fluazinam, demonstrating the importance of such molecules in agricultural applications. Fluazinam's structure, featuring chloro and trifluoromethyl groups attached to a pyridine ring, contributes to its fungicidal properties by forming a three-dimensional network through hydrogen and halogen bonds, facilitating effective pest control in crops such as maize and sugar beet. This highlights the compound's relevance in developing new fungicides with enhanced efficacy and stability (Youngeun Jeon, Jineun Kim, Sangjin Lee, & Tae Ho Kim, 2013).
Heterocyclic Chemistry and Medicinal Applications
Research into heterocyclic compounds like 3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine showcases their potential in medicinal chemistry. Heterocycles form the backbone of many pharmaceuticals, and the introduction of trifluoromethyl groups can significantly alter the biological activity and metabolic stability of these molecules. For instance, compounds with similar structural motifs have been explored for their antimicrobial properties, underscoring the role of such chemicals in developing new therapeutic agents (Y. E. Ryzhkova, F. V. Ryzhkov, O. I. Maslov, & M. Elinson, 2023).
Crystallographic Insights and Material Science
The crystal structures of compounds bearing similarities to 3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine reveal intricate details about intermolecular interactions and molecular geometry. These insights are crucial in material science for designing novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. The study of these structures facilitates the understanding of molecular packing, which is essential in developing advanced materials for electronics, photonics, and nanotechnology (M. D. de Souza, R. S. Gonçalves, Solange M.S.V. Wardell, & J. Wardell, 2015).
Synthesis and Green Chemistry
The synthesis of compounds related to 3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine often involves green chemistry principles to minimize environmental impact. For example, novel synthetic routes have been developed to produce related molecules efficiently, with an emphasis on reducing hazardous waste and improving reaction efficiency. These efforts underscore the compound's role in promoting sustainable practices in chemical synthesis and the broader goal of environmental stewardship in the chemical industry (Rohidas Gilbile, R. Bhavani, & Ritu Vyas, 2017).
作用機序
Target of action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of action
Without specific studies on “3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine”, it’s difficult to determine its exact mode of action. Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical pathways
Benzofuran derivatives have been found to affect a wide range of pathways, depending on their specific structures and targets .
Result of action
Benzofuran derivatives have been found to have a wide range of effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
特性
IUPAC Name |
3-chloro-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-15(2)7-9-4-3-5-12(13(9)23-15)22-14-11(17)6-10(8-21-14)16(18,19)20/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUITWIFQMYRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2599070.png)
![1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2599072.png)

![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/no-structure.png)

![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide](/img/structure/B2599080.png)
![(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2599081.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2599086.png)
![4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde](/img/structure/B2599088.png)